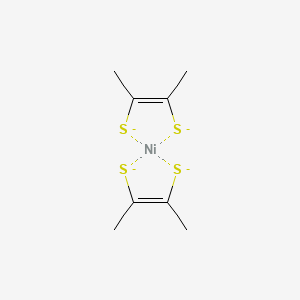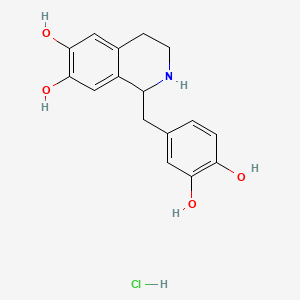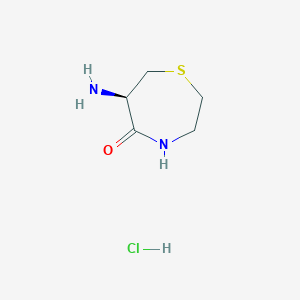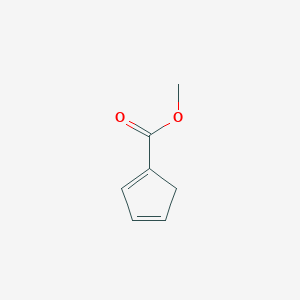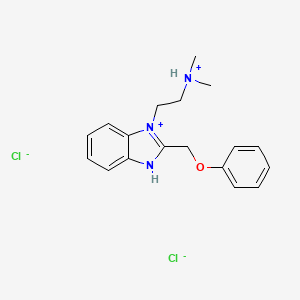
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a butyrophenone backbone and multiple methoxy groups. It is primarily used in the development of pharmaceuticals due to its potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(o-methoxyphenyl)piperazine with 3’,4’,5’-trimethoxybenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The resulting intermediate is then subjected to hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is typically purified using crystallization or chromatography techniques to ensure its suitability for pharmaceutical applications.
化学反应分析
Types of Reactions
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, typically using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted methoxy derivatives.
科学研究应用
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds.
作用机制
The mechanism of action of Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to its observed therapeutic effects.
相似化合物的比较
Similar Compounds
Fluanisone: Another butyrophenone derivative with similar pharmacological properties.
Haloperidol: A well-known antipsychotic drug with a butyrophenone structure.
Droperidol: Used as an antiemetic and antipsychotic agent.
Uniqueness
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its multiple methoxy groups and piperazine ring contribute to its unique mechanism of action and therapeutic potential.
属性
CAS 编号 |
17755-87-2 |
|---|---|
分子式 |
C24H34Cl2N2O5 |
分子量 |
501.4 g/mol |
IUPAC 名称 |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H32N2O5.2ClH/c1-28-21-10-6-5-8-19(21)26-14-12-25(13-15-26)11-7-9-20(27)18-16-22(29-2)24(31-4)23(17-18)30-3;;/h5-6,8,10,16-17H,7,9,11-15H2,1-4H3;2*1H |
InChI 键 |
NTMKOTTUDFUYRA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


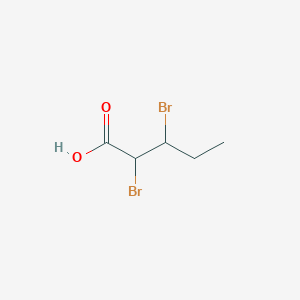
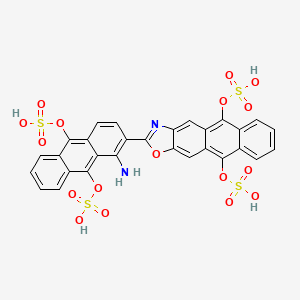
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
